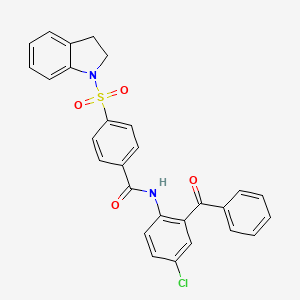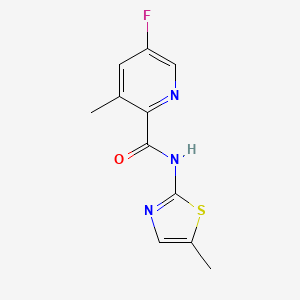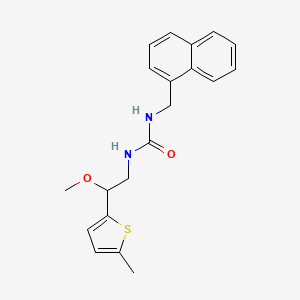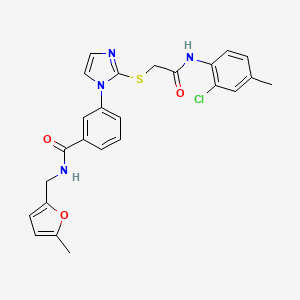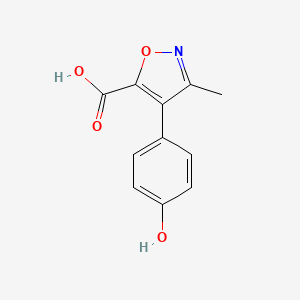
9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide is a derivative of dihydroanthracene, which is a polycyclic aromatic hydrocarbon. The structure of this compound suggests that it is a sulfonamide, where the sulfonamide group is attached to the anthracene ring system. The presence of the pyridin-3-ylmethyl group indicates a potential for varied chemical reactivity and interactions due to the nitrogen atom in the pyridine ring.
Synthesis Analysis
Although the specific synthesis of this compound is not detailed in the provided papers, a related compound, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, was synthesized by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid . This suggests that the synthesis of similar compounds involves the formation of amide bonds between an amine-containing precursor and an anhydride derivative of dihydroanthracene.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives of dihydroanthracene is characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis . These techniques allow for the determination of the functional groups present, the connectivity of the atoms, and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of dihydroanthracene derivatives can be inferred from related compounds. For instance, the generation of singlet diatomic sulfur from 9,10-epidithio-9,10-dihydroanthracene was observed when it was reacted with perchloric acid . This indicates that dihydroanthracene derivatives can participate in redox reactions and may form reactive intermediates under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include its solubility in various solvents, melting point, boiling point, and stability. These properties are influenced by the molecular structure, particularly the presence of the sulfonamide group, which can enhance solubility in polar solvents due to its ability to form hydrogen bonds. The pyridine ring could also contribute to the compound's basicity and potential to engage in π-π interactions.
科学的研究の応用
P2Y4 Receptor Antagonists Development : In the study by Rafehi et al. (2017), researchers developed potent and selective antagonists for the UTP-activated P2Y4 receptor, which is expressed in various body parts like the intestine, heart, and brain. They utilized an anthraquinone scaffold, including a derivative of 9,10-dioxo-N-(pyridin-3-ylmethyl)-9,10-dihydroanthracene-2-sulfonamide, to achieve this (Rafehi et al., 2017).
Generation of Singlet Diatomic Sulfur : Andō et al. (1987) reported the generation of singlet diatomic sulfur from a derivative of this compound, which was an intermediate in specific reactions. This highlights its potential in chemical synthesis processes (Andō, Sonobe, & Akasaka, 1987).
Cytotoxicity Evaluation for Anticancer Applications : A study by Stasevych et al. (2017) predicted and evaluated the anticancer activity of dithiocarbamates of 9,10-anthracenedione, a category to which this compound belongs. They found promising cytotoxic activity against various cancer cell lines, indicating its potential in cancer research (Stasevych et al., 2017).
Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks : Singh et al. (2018) utilized a variant of this compound in the synthesis of fluorescent nanoscale salts and metal–organic frameworks (MOFs), illustrating its use in advanced material science (Singh et al., 2018).
X-Ray Crystal Structure Determination : Gamag et al. (1993) conducted a study focusing on the crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, which is closely related to the compound . This research contributes to the understanding of its structural and chemical properties (Gamag, Peake, & Simpson, 1993).
Study of (pi-extended tetrathiafulvalene)-fluorene Conjugate : Perepichka et al. (2002) explored the unusual electrochemistry and charge transfer properties of a (pi-extended tetrathiafulvalene)-fluorene conjugate, involving derivatives of this compound. This study offers insights into its electrical and photophysical properties (Perepichka et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9,10-dioxo-N-(pyridin-3-ylmethyl)anthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-19-15-5-1-2-6-16(15)20(24)18-10-14(7-8-17(18)19)27(25,26)22-12-13-4-3-9-21-11-13/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZBKBXMGRQTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
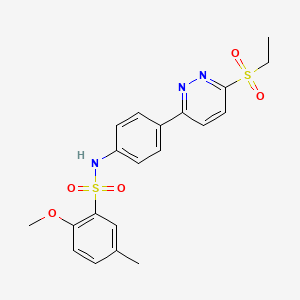
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)

